molecular formula C12H22CuO14 B086309 Copper D-gluconate CAS No. 13005-35-1

Copper D-gluconate

Cat. No. B086309
CAS RN: 13005-35-1
M. Wt: 453.84 g/mol
InChI Key: OCUCCJIRFHNWBP-IYEMJOQQSA-L
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Description

Copper gluconate is a copper salt of D-gluconic acid that displays a light blue to bluish-green color . It is an ingredient found in a variety of supplements and vitamins .


Synthesis Analysis

Copper gluconate is prepared by the reaction of gluconic acid solutions with cupric oxide or basic cupric carbonate . A patent describes a method of preparing copper gluconate by adding basic copper carbonate to a glucolactone solution . Another study describes a chemical reduction approach to synthesize copper nanoparticles .


Molecular Structure Analysis

The molecular formula of Copper gluconate is C12H22CuO14 . The average mass is 453.841 Da and the monoisotopic mass is 453.030548 Da .


Chemical Reactions Analysis

The oxidation of β-D-glucopyranose by molecular oxygen obeys a ping pong bi–bi kinetic mechanism . For the reductive half-reaction, β-D-glucopyranose is oxidized to D-glucono-δ-lactone .


Physical And Chemical Properties Analysis

Copper gluconate is a light blue to bluish-green crystal or powder . It is easily soluble in water and insoluble in ethanol .

Scientific Research Applications

  • It serves as a precursor catalyst for photo-induced living radical polymerization of acrylates, leading to well-defined polymers with high end-group fidelity (Nikolaou et al., 2015).

  • Its complex formation with gluconate has been studied in the context of oxidative degradation of sugar-type ligands, showing variations in reactivity based on the complex formed (Ródio et al., 1999).

  • Copper D-gluconate complexes are used to introduce copper ions into cellulosic materials, with applications in antimicrobial materials (Emam et al., 2012).

  • Terahertz time-domain spectroscopy studies of metal gluconates, including copper(II) gluconate, offer insights into their structures and molecular interactions, with implications for pharmaceutical research (Li et al., 2015).

  • Copper-enriched cells of Saccharomyces cerevisiae have been produced using this compound, suggesting applications in human nutrition and therapeutic treatments (Rollini et al., 2011).

  • Copper gluconate influences keratinocyte wound healing integrins, indicating potential applications in healing and tissue regeneration (Tenaud et al., 1999).

  • In electrochemical studies, copper gluconate affects the deposition rate and composition of Ni-Cu-P alloys, suggesting uses in materials science and engineering (Larhzil et al., 2007).

  • It's utilized in the electroplating of copper films on steel substrates from acidic gluconate baths, with implications for manufacturing and coating technologies (Rehim et al., 2000).

  • Copper gluconate supplementation was studied for effects on copper levels in the body, with no significant changes observed (Pratt et al., 1985).

  • It's evaluated as a potential bactericide against Xanthomonas campestris pv. citri, suggesting applications in agriculture and plant protection (Yuhong et al., 2013).

  • The compound has been assessed in the context of heavy metal removal from municipal solid waste incinerator fly ash, indicating environmental remediation applications (Ferreira et al., 2005).

  • Its complex formation with gluconate ions has been investigated potentiometrically, providing insights into metal-ligand interactions in solution (Vicedomini, 1983).

  • Copper(II)-containing solids catalyze the Ruff oxidative degradation of calcium D-gluconate, relevant to chemical processing and synthesis (Hourdin et al., 2002).

  • Copper(I)oxide surface-modified cellulose fibers synthesized using copper–D-gluconate complexes demonstrate antimicrobial properties, applicable in medical textiles and hygiene products (Emam et al., 2014).

  • The coordination of copper(II) by 2-amino-2-deoxy-D-gluconate is influenced by pH, with implications for understanding metal-ligand interactions in various environments (Haveren et al., 1993).

  • Copper ions, including those from this compound, affect the decidualization of human endometrial stromal cells, suggesting biomedical research applications (Li et al., 2017).

  • Aqueous reduction with D-glucose and PVP for the preparation of copper nanoparticles demonstrates applications in metal-metal bonding (Granata et al., 2019).

  • Copper gluconate's role in copper deficiency anemia treatment highlights its medical applications, particularly in micronutrient supplementation (Myint et al., 2018).

  • The historical context of copper alloys, including copper gluconate, provides insights into their archaeological and metallurgical significance (Bray et al., 2015).

  • A study on the carcinogenic risk of copper gluconate using a rat liver carcinogenicity bioassay protocol highlights the importance of understanding its health implications (Abe et al., 2008).

Safety and Hazards

Copper gluconate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

Mechanism of Action

Target of Action

Copper D-gluconate is a copper salt of D-gluconic acid . Copper is an essential micronutrient for both humans and animals, involved in various biological processes, including antioxidant defense, neuropeptide synthesis, and immune function . Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 .

Mode of Action

This compound interacts with its targets by binding to sulfur-containing biomolecules having a thiol or thioether group in the reduced state, whereas in the oxidized state, Cu2+ reacts primarily with oxygen or imidazole nitrogen groups . The interchange between Cu+ and Cu2+ may result in the generation of toxic reactive oxygen species (ROS) and other hydroxyl radicals .

Biochemical Pathways

Excessive copper exposure can modulate a large number of cytokines in both directions, increase and/or decrease through a variety of molecular and cellular signaling pathways including nuclear factor kappa-B (NF-κB) pathway, mitogen-activated protein kinase (MAPKs) pathway, JAK-STAT (Janus Kinase- signal transducer and activator of transcription) pathway, and NOD-like receptor protein 3 (NLRP3) inflammasome .

Pharmacokinetics (ADME Properties)

It’s known that copper is absorbed from the gut and transported to the liver . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound action are complex. Excessive copper exposure can cause damage to organs and cells, induce oxidative damage, inflammation, apoptosis, cell cycle arrest, and autophagy . It can also lead to protein aggregation, proteotoxic stress, and eventual cell death .

Action Environment

The action of this compound can be influenced by environmental factors. Copper concentration in agricultural soils depends on the concentration of parent materials, climate conditions, pedological factors, and addition through human activities . The design influences that affect the efficacy of this compound, and the possible environmental risks have also been briefly described .

Biochemical Analysis

Biochemical Properties

Copper D-gluconate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mitigate SARS-CoV-2 infection in Vero E6 cells . The study showed that cells treated with copper gluconate had a reduced infection rate compared to untreated cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For example, it has been found to influence cell function by mitigating SARS-CoV-2 infection in Vero E6 cells . This suggests that copper gluconate could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study found that Vero E6 cells treated with this compound showed a reduced infection rate of SARS-CoV-2 over a 48-hour period . This suggests that this compound may have long-term effects on cellular function in in vitro studies.

properties

IUPAC Name

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUCCJIRFHNWBP-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22CuO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035960
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527-09-3
Record name Bis(D-gluconato-κO1,κO2)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper gluconate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copper gluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER GLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV823G6G67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Copper D-gluconate affect the expression of β3 integrin subunit in vitro?

A1: In the study using Ishikawa cells (a human endometrial adenocarcinoma cell line), this compound was found to upregulate the expression of the β3 integrin subunit. [] This effect was observed both in the presence and absence of epidermal growth factor (EGF), with the most significant upregulation seen when both this compound and EGF were present. [] This finding is interesting because it contrasts with in vivo observations from Copper IUD users, where a reduction in β3 integrin subunit expression during the implantation window is seen. []

Q2: What are the possible reasons for the discrepancy between in vitro and in vivo findings regarding the effect of copper ions on β3 integrin subunit expression?

A2: The researchers propose that the differences between the in vitro study using this compound and in vivo observations in Copper IUD users might be attributed to other factors present in the in vivo environment. [] One key factor could be the inflammatory response elicited by the presence of IUDs in the uterus. [] This inflammatory milieu might influence β3 integrin subunit expression differently compared to the controlled environment of in vitro cell culture. Further research is needed to elucidate the interplay between copper ions, inflammation, and β3 integrin subunit expression in vivo.

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